

Application Notes and Protocols: Fluorescence Labeling of Carbohydrates with Anthranilic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B10759529*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of biological research and biopharmaceutical development. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a vital post-translational modification that influences protein folding, stability, function, and immunogenicity. **Anthranilic acid** (2-aminobenzoic acid, 2-AA) is a widely used fluorescent label that facilitates the sensitive detection and quantification of carbohydrates.^{[1][2][3]} This labeling method is versatile and compatible with various analytical techniques, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS).^{[2][4][5][6]}

The principle of 2-AA labeling involves a reductive amination reaction where the primary amine group of **anthranilic acid** covalently bonds to the aldehyde group at the reducing end of a carbohydrate.^[2] This reaction forms a stable Schiff base, which is then reduced to a secondary amine, resulting in a fluorescently tagged glycan.^{[2][7]} The attached 2-AA tag significantly enhances the detection sensitivity and allows for accurate quantification of glycans.^{[4][8]}

Advantages of Anthranilic Acid Labeling:

- **High Sensitivity:** 2-AA is a highly fluorescent tag, enabling the detection of small amounts of carbohydrates.^{[9][10]}

- **Versatility:** The labeled glycans can be analyzed by a variety of techniques, including HPLC, CE, and MS.[2][5] The negative charge of the carboxyl group on 2-AA provides a driving force for electrophoretic separations.[2][5]
- **Quantitative Accuracy:** The labeling reaction is efficient and nonselective, allowing for the relative molar quantification of individual glycans in a mixture.[8][11]
- **Stability:** The resulting secondary amine linkage is stable, ensuring the integrity of the labeled glycan during analysis.[4]

Quantitative Data Summary

The efficiency of **anthranilic acid** labeling and the subsequent analysis are influenced by various experimental parameters. The following table summarizes key quantitative data gathered from multiple studies.

Parameter	Value/Range	Analytical Method(s)	Key Findings & References
Labeling Efficiency	High and independent of the amount of glycans	HPLC, CE	Optimized conditions lead to high molar labeling efficiencies, allowing for representative glycan profiling and relative molar quantitation. [8] [11]
Desialylation during Labeling	< 2 mol%	HPLC	Optimized reaction conditions minimize the loss of sialic acids, which are crucial for the biological function of many glycoproteins. [8] [11]
Detection Limit	Picomole (pmol) range	HPLC with fluorescence detection	The high fluorescence of the 2-AA tag allows for the characterization of carbohydrates from as little as ~15 pmol of glycoprotein. [9]
Excitation Wavelength (λ_{ex})	330 nm	Fluorescence Detection	Optimal excitation wavelength for detecting 2-AA labeled glycans. [1]
Emission Wavelength (λ_{em})	420 nm	Fluorescence Detection	Optimal emission wavelength for detecting 2-AA labeled glycans. [1]
Reaction Time for Labeling	~2 hours	HPLC	Under optimal conditions (e.g.,

60°C), the derivatization of glycans with 2-AA can be completed within 2 hours.[2]

Reproducibility High HPLC

The described HPLC methods for analyzing 2-AA labeled monosaccharides have been validated and are highly reproducible.[12]

Experimental Protocols

I. Glycan Release from Glycoproteins (N-Glycans)

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Materials:

- Glycoprotein sample
- Denaturation buffer (e.g., 5% SDS, 1M β -mercaptoethanol)
- NP-40 (or other non-ionic detergent)
- N-Glycosidase F (PNGase F)
- Incubation buffer (e.g., sodium phosphate buffer, pH 7.5)
- Water bath or incubator at 37°C

Procedure:

- Denaturation: Dissolve the glycoprotein sample in denaturation buffer. Heat the sample at 100°C for 10 minutes to denature the protein.

- Detergent Addition: Add NP-40 to the denatured protein solution to sequester the SDS, which can inhibit PNGase F activity.
- Enzymatic Digestion: Add PNGase F to the reaction mixture.
- Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete release of N-glycans (typically overnight).[9]
- Termination: The reaction can be stopped by heat inactivation or by proceeding directly to the labeling step.

II. Fluorescence Labeling of Released Glycans with Anthranilic Acid

This protocol details the reductive amination reaction to label the released glycans with 2-AA.

Materials:

- Dried glycan sample
- Labeling solution: 0.35 M 2-aminobenzoic acid and 1 M sodium cyanoborohydride (NaCNBH_3) in a 7:3 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
Caution: NaCNBH_3 is toxic and should be handled in a fume hood.
- Incubator or water bath at 65°C

Procedure:

- Prepare Labeling Solution: Freshly prepare the labeling solution.
- Labeling Reaction: Add the labeling solution to the dried glycan sample.
- Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2] The reaction involves the formation of a Schiff base between the glycan's aldehyde group and the amine group of 2-AA, followed by reduction by NaCNBH_3 .[2][7]
- Cooling: After incubation, cool the reaction mixture to room temperature.

III. Purification of 2-AA Labeled Glycans

This protocol describes the purification of the labeled glycans from excess labeling reagents using solid-phase extraction (SPE).

Materials:

- Labeled glycan mixture
- SPE cartridge (e.g., C18 or graphitized carbon)
- Acetonitrile (ACN)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) (optional, for C18 SPE)

Procedure:

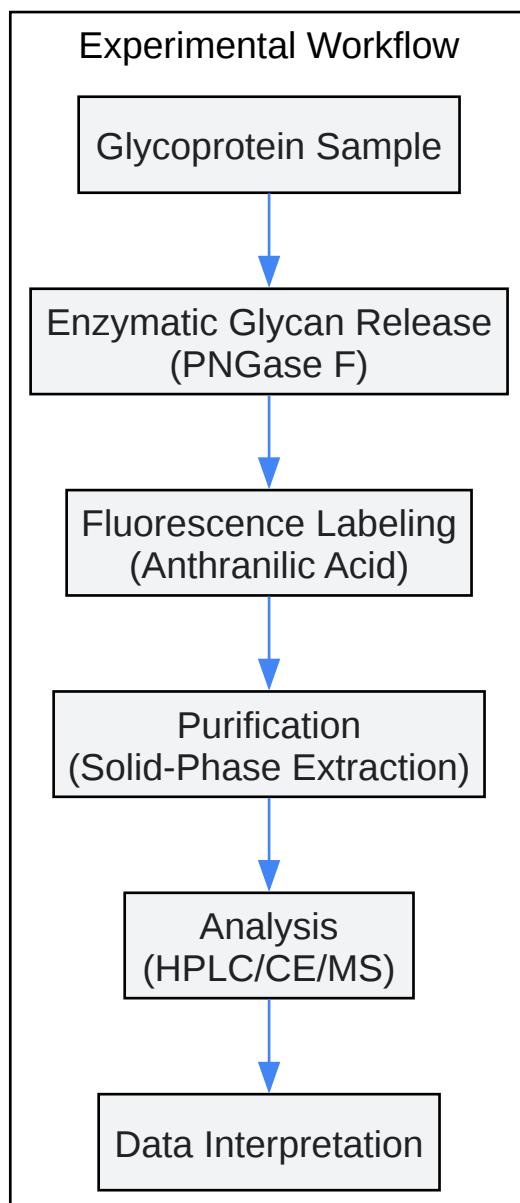
- SPE Cartridge Equilibration:
 - For C18 SPE: Wash the cartridge with 100% ACN, followed by equilibration with an aqueous solution (e.g., 5% ACN in water, with or without 0.1% TFA).
 - For graphitized carbon SPE: Wash the cartridge with a high organic solvent followed by equilibration with water.
- Sample Loading: Load the cooled labeling reaction mixture onto the equilibrated SPE cartridge.
- Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water) to remove excess 2-AA and other hydrophilic impurities.
- Elution: Elute the 2-AA labeled glycans with a higher concentration of organic solvent (e.g., 20-50% ACN in water).
- Drying: Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now ready for analysis.

IV. Analysis of 2-AA Labeled Glycans by HPLC

This protocol provides a general guideline for the analysis of 2-AA labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).

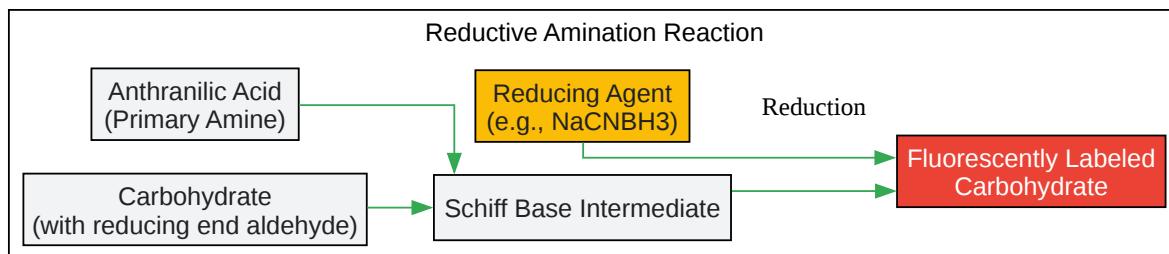
Instrumentation:

- HPLC system with a fluorescence detector
- HILIC column (e.g., amide-based)


Mobile Phases:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

Procedure:


- Sample Preparation: Reconstitute the dried, purified 2-AA labeled glycans in the initial mobile phase conditions.
- Injection: Inject the sample onto the HILIC column.
- Chromatographic Separation: Perform a gradient elution, typically starting with a high concentration of Mobile Phase A (e.g., 80%) and gradually increasing the concentration of Mobile Phase B. This separates the glycans based on their hydrophilicity (size and composition).
- Fluorescence Detection: Monitor the elution of the labeled glycans using a fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm, respectively.^[1]
- Data Analysis: Identify and quantify the glycans based on their retention times and peak areas, often by comparison to a labeled glycan standard library.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescence labeling and analysis of carbohydrates.

[Click to download full resolution via product page](#)

Caption: Chemical reaction for labeling carbohydrates with **anthranilic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthranilic acid reagent grade, = 98 118-92-3 [sigmaaldrich.com]
- 4. Mechanism of N-Glycan Relative Quantification via 2-AA Labeling | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Liquid Chromatography and Capillary Electrophoresis Analysis of 2AA-Labeled O-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]
- 9. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique anthranilic acid chemistry facilitates profiling and characterization of Ser/Thr-linked sugar chains following hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate composition analysis of glycoproteins by HPLC using highly fluorescent anthranilic acid (AA) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Fluorescence Labeling of Carbohydrates with Anthranilic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10759529#fluorescence-labeling-of-carbohydrates-with-anthranilic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com